molecular formula C18H17F3N4O B605524 N-[2-[[(1S)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide CAS No. 1446770-54-2

N-[2-[[(1S)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide

Cat. No. B605524
M. Wt: 362.3562
InChI Key: NLXYWXWZVMFJQS-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AP14145 is a allosteric sk channel modulator

Scientific Research Applications

Analytical Methods and Chemical Properties

This compound, related to the antihistamine Bilastine, has been the focus of various studies exploring its chemical properties, pharmacokinetics, pharmacodynamics, and analytical methods for estimation. Bilastine has demonstrated a potent binding affinity to the H1 receptor, leading to a longer duration of action. Analytical and bioanalytical methods have been developed to quantify Bilastine in various sample matrices and pharmaceutical products, emphasizing the need for novel, effective, and safe analytical methodologies for routine quality control analysis, bioavailability, and bioequivalence studies (Sharma et al., 2021).

Environmental Degradation and Biotoxicity

Advanced Oxidation Processes (AOPs) have been used to treat environmental contaminants like acetaminophen, leading to various kinetics, mechanisms, and by-products. A comprehensive review has been conducted on the by-products of acetaminophen degradation by AOPs, their biotoxicity, and proposed degradation pathways. The study also utilized the Fukui function for predicting the most reactive sites in the acetaminophen molecule, providing insights into the environmental impact and degradation behavior of related compounds (Qutob et al., 2022).

Therapeutic Applications and Mechanisms

The compound has been linked to therapeutic applications in the treatment of insomnia, as seen in Zaleplon (N-[3-(3-cyanopyrazolo[1,5-a] pyrimidin-7-yl) phenyl] -N-ethyl acetamide). Zaleplon is recognized for its hypnotic effects and its ability to interact with benzodiazepine receptors, indicating potential therapeutic mechanisms of action. Studies have explored its pharmacokinetics, metabolism, and clinical efficacy, contributing to the understanding of its therapeutic potential and its mechanism of action (Heydorn, 2000).

properties

CAS RN

1446770-54-2

Product Name

N-[2-[[(1S)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide

Molecular Formula

C18H17F3N4O

Molecular Weight

362.3562

IUPAC Name

(R)-N-(2-((1-(3-(Trifluoromethyl)phenyl)ethyl)amino)-1H-benzo[d]imidazol-4-yl)acetamide

InChI

InChI=1S/C18H17F3N4O/c1-10(12-5-3-6-13(9-12)18(19,20)21)22-17-24-15-8-4-7-14(16(15)25-17)23-11(2)26/h3-10H,1-2H3,(H,23,26)(H2,22,24,25)/t10-/m1/s1

InChI Key

NLXYWXWZVMFJQS-SNVBAGLBSA-N

SMILES

CC(NC1=C2C(NC(N[C@@H](C3=CC=CC(C(F)(F)F)=C3)C)=N2)=CC=C1)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AP14145;  AP 14145;  AP-14145

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-[[(1S)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide
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N-[2-[[(1S)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide
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N-[2-[[(1S)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide
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N-[2-[[(1S)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide
Reactant of Route 5
N-[2-[[(1S)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide
Reactant of Route 6
N-[2-[[(1S)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide

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